molecular formula C11H13ClN2O3 B599077 tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate CAS No. 1199557-04-4

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

Cat. No. B599077
CAS RN: 1199557-04-4
M. Wt: 256.686
InChI Key: FODPXVHIRZYSDA-UHFFFAOYSA-N
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Description

“tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate” is a chemical compound with the molecular formula C11H13ClN2O3 . It is used in various chemical reactions due to its unique structure .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate” is characterized by the presence of a pyridine ring, a carbamate group, and a formyl group . The InChI code for this compound is 1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-7-4-5-9(12)13-8(7)6-15/h4-6H,1-3H3,(H,14,16) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate” include a molecular weight of 256.68 g/mol, a computed XLogP3-AA value of 2.7, and a topological polar surface area of 68.3 Ų . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count .

Scientific Research Applications

  • Crystal Structure Analysis : tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, a closely related compound, is a member of an isostructural family of compounds used in crystallography. These compounds are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group (Baillargeon et al., 2017).

  • Hydrogen Bond Interactions : Studies on two carbamate derivatives, including tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate, have shown strong and weak hydrogen bonds, contributing to their three-dimensional architecture (Das et al., 2016).

  • Synthesis and Reactions : The compound tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate has been involved in studies focusing on the preparation and reactions, such as Diels‐Alder reaction, highlighting its importance in organic synthesis (Padwa et al., 2003).

  • Functionalization of Carbamates : Research on O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder demonstrated functionalization processes, leading to the synthesis of substituted carbamates (Ortiz et al., 1999).

  • Intermediate in Natural Product Synthesis : tert-Butyl (1-hydroxybut-3-yn-2-yl) carbamate has been synthesized as an intermediate in the production of natural products with cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).

  • Photoredox-Catalyzed Reactions : Studies have explored the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in photoredox-catalyzed reactions, establishing a cascade pathway for assembling 3-aminochromones under mild conditions (Wang et al., 2022).

properties

IUPAC Name

tert-butyl N-(6-chloro-2-formylpyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-7-4-5-9(12)13-8(7)6-15/h4-6H,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODPXVHIRZYSDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728953
Record name tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

CAS RN

1199557-04-4
Record name tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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